molecular formula C9H9BFN3O2 B14088973 (5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid

(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid

Cat. No.: B14088973
M. Wt: 221.00 g/mol
InChI Key: LZUKTSPXZDEJGF-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a fluorinated pyridine ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 5-fluoro-2-bromopyridine with 3-methyl-1H-pyrazole under palladium-catalyzed conditions to form the desired pyrazole-pyridine intermediate. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a suitable base to yield the final boronic acid product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Reduced fluorinated pyridine derivatives.

    Substitution: Various biaryl or vinyl-aryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The boronic acid group can form reversible covalent bonds with active site residues, making it a valuable moiety in enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a fluorinated pyridine ring and a pyrazole moiety, which can impart distinct chemical and biological properties. The boronic acid group further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C9H9BFN3O2

Molecular Weight

221.00 g/mol

IUPAC Name

[5-fluoro-2-(3-methylpyrazol-1-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C9H9BFN3O2/c1-6-2-3-14(13-6)9-4-7(10(15)16)8(11)5-12-9/h2-5,15-16H,1H3

InChI Key

LZUKTSPXZDEJGF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1F)N2C=CC(=N2)C)(O)O

Origin of Product

United States

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